molecular formula C21H14BrN5O2S B2985840 2-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1794824-81-9

2-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2985840
CAS No.: 1794824-81-9
M. Wt: 480.34
InChI Key: CVJOFRWIVLUSQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C21H14BrN5O2S and its molecular weight is 480.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research on similar compounds, such as oxadiazole derivatives and pyrrolo[3,2-d]pyrimidine derivatives, has shown promising antimicrobial and anticandidal activities. For example, Kaplancıklı et al. (2011) synthesized oxadiazole derivatives that demonstrated potent activity against various Candida species, highlighting their potential as new anticandidal agents Molecules, 16, 7662-7671. Similarly, El-sayed et al. (2017) explored the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, identifying compounds with significant antimicrobial activity against a range of bacterial and fungal strains, suggesting their utility as lead compounds for further antimicrobial agent development Medicinal Chemistry Research, 26, 1107-1116.

Antioxidant and Anticancer Properties

Other studies have focused on the antioxidant and anticancer properties of related compounds. Kotaiah et al. (2012) synthesized thieno[2,3-d]pyrimidine derivatives tagged with 1,3,4-oxadiazole, demonstrating significant antioxidant activity, which could be beneficial in the development of new antioxidant agents European Journal of Medicinal Chemistry. Additionally, Rahmouni et al. (2016) investigated novel pyrazolopyrimidines derivatives for their anticancer and anti-5-lipoxygenase activities, offering insights into their potential therapeutic applications Bioorganic Chemistry, 66, 160-168.

Mechanism of Action

Target of Action

Similar compounds have been found to targetBone Morphogenetic Protein 4 (BMP4) . BMP4 is a protein that is encoded by the BMP4 gene in humans. It is part of the transforming growth factor-beta (TGF-beta) superfamily, which plays a crucial role in the regulation of embryonic development and cell differentiation .

Mode of Action

The compound activates canonical BMP signaling and increases SMAD-1/5/9 phosphorylation , with no effect on p-SMAD-2, p-SMAD-3 or p-TAK1 . This suggests that the compound might interact with its targets by binding to them and inducing a conformational change that leads to the activation of the BMP signaling pathway .

Biochemical Pathways

The activation of the BMP signaling pathway leads to the phosphorylation of SMAD-1/5/9 proteins . These proteins then form a complex with SMAD4, which translocates to the nucleus and regulates the transcription of target genes . This process affects various biochemical pathways, including cell differentiation, proliferation, and apoptosis .

Pharmacokinetics

The compound’s solubility in dmso and ethanol suggests that it might have good absorption and distribution characteristics

Result of Action

The activation of the BMP signaling pathway and the subsequent increase in SMAD-1/5/9 phosphorylation can lead to changes in cell behavior . For instance, it can promote the differentiation of embryonic stem cells . The specific molecular and cellular effects of this compound’s action would depend on the context, such as the type of cells and the presence of other signaling molecules .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other signaling molecules can modulate the compound’s effects . Additionally, factors such as pH and temperature can affect the compound’s stability and activity.

Properties

IUPAC Name

2-[[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrN5O2S/c22-15-9-5-4-8-13(15)19-24-16(29-27-19)11-30-21-25-17-14(12-6-2-1-3-7-12)10-23-18(17)20(28)26-21/h1-10,23H,11H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJOFRWIVLUSQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2N=C(NC3=O)SCC4=NC(=NO4)C5=CC=CC=C5Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.